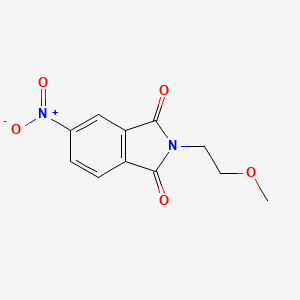
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to generate singlet oxygen, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile and has been well-tolerated in animal studies. However, studies have suggested that 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione may have potential side effects, including liver toxicity and hematological toxicity. Further studies are needed to fully understand the biochemical and physiological effects of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
实验室实验的优点和局限性
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione also has limitations, including its low solubility in water and its potential side effects.
未来方向
There are several future directions for the study of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the investigation of its mechanism of action and potential side effects. Further studies are also needed to fully understand the potential of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione as an anticancer agent and its potential applications in photodynamic therapy.
合成方法
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been synthesized using different methods, including a one-pot synthesis method and a microwave-assisted method. The one-pot synthesis method involves the reaction of 2-nitrophthalic acid with 2-methoxyethanol and acetic anhydride in the presence of a catalyst. The microwave-assisted method involves the reaction of 2-nitrophthalic acid with 2-methoxyethanol and acetic anhydride under microwave irradiation.
科学研究应用
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been studied for its potential application as a photosensitizer in photodynamic therapy for cancer treatment. In material science, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential application as a hole-transporting material in organic light-emitting diodes.
属性
IUPAC Name |
2-(2-methoxyethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-5-4-12-10(14)8-3-2-7(13(16)17)6-9(8)11(12)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZSADGNBBARLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367111 |
Source


|
| Record name | STK276982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645401-63-4 |
Source


|
| Record name | STK276982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

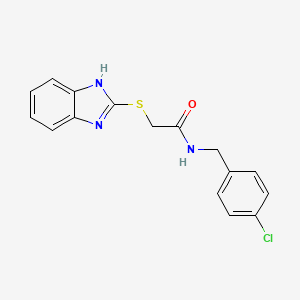
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4921637.png)
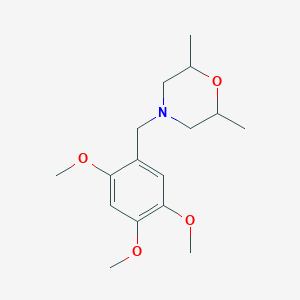
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)
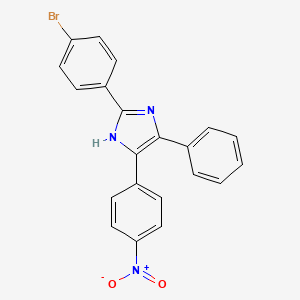
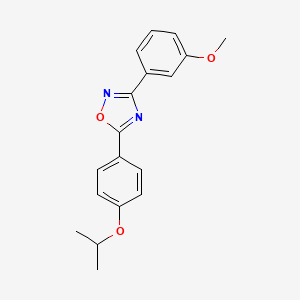
![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)
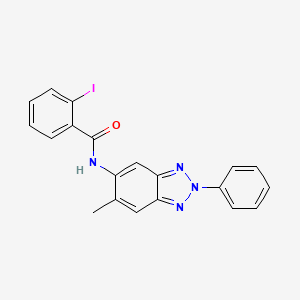
![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)
![[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)